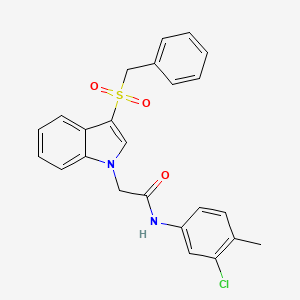![molecular formula C17H17N5OS B6510793 1-(pyridin-2-yl)-4-[5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl]piperazine CAS No. 1093127-91-3](/img/structure/B6510793.png)
1-(pyridin-2-yl)-4-[5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(pyridin-2-yl)-4-[5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl]piperazine” is a complex organic molecule. It contains a piperazine ring, which is a heterocyclic amine, substituted with a pyridin-2-yl group and a 5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a catalyst-free synthesis of N-pyridin-2-yl carbamates has been described, which utilizes easily accessible N-hetaryl ureas and alcohols . Another study reported the catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyridin-2-yl and thiophen-2-yl groups are aromatic, contributing to the stability of the molecule. The piperazine ring provides a basic character to the molecule .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For example, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . Also, the protodeboronation of pinacol boronic esters has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and substituents. As an organic compound, it is likely to be soluble in organic solvents. Its reactivity would be influenced by the presence of the pyridin-2-yl, thiophen-2-yl, and piperazine groups .Aplicaciones Científicas De Investigación
PTP has been studied for its potential use in drug design, drug delivery, and other biomedically related applications. The compound has been investigated for its ability to act as a drug transporter, as well as its ability to bind to and activate certain biological pathways. PTP has also been studied for its potential use in organic synthesis, and as an intermediate in drug synthesis. Additionally, PTP has been investigated for its ability to act as a catalyst in various organic reactions.
Mecanismo De Acción
The mechanism of action of PTP is not yet fully understood. However, it is known that the compound is able to bind to and activate certain biological pathways. It is also believed that PTP is able to act as a drug transporter, allowing for the efficient delivery of drugs to target sites. Additionally, PTP has been shown to act as a catalyst in various organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of PTP are not yet fully understood. However, the compound has been investigated for its potential use in drug design, drug delivery, and other biomedically related applications. Additionally, PTP has been studied for its ability to act as a drug transporter, and its ability to bind to and activate certain biological pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of PTP in laboratory experiments has several advantages. For example, the compound is highly reactive and can be used in both aqueous and organic solvents. Additionally, PTP is a versatile molecule that can be used in various scientific research applications. Furthermore, the compound has been investigated for its potential use in organic synthesis and as an intermediate in drug synthesis.
However, there are also some limitations to the use of PTP in laboratory experiments. The compound is highly reactive, which can lead to unexpected results. Additionally, the mechanism of action of PTP is not yet fully understood, and there is limited information available regarding its biochemical and physiological effects.
Direcciones Futuras
The potential applications of PTP are vast, and there are numerous future directions that can be explored. For example, further research could be conducted to better understand the biochemical and physiological effects of the compound. Additionally, further studies could be conducted to investigate the potential use of PTP in drug design, drug delivery, and other biomedically related applications. Furthermore, the compound could be studied for its potential use in organic synthesis, and as an intermediate in drug synthesis. Finally, further research could be conducted to investigate the potential use of PTP as a catalyst in various organic reactions.
Métodos De Síntesis
PTP is typically synthesized using a two-step reaction involving the condensation of a pyridine-2-ylthiophene-3-carbonyl chloride and a piperazine derivative. The first step involves the formation of a pyridine-2-ylthiophene-3-carbonyl chloride from a pyridine-2-ylthiophene-3-carbonyl bromide and a chloride source. The second step involves the condensation of the pyridine-2-ylthiophene-3-carbonyl chloride and a piperazine derivative. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene.
Propiedades
IUPAC Name |
(4-pyridin-2-ylpiperazin-1-yl)-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-17(14-12-13(19-20-14)15-4-3-11-24-15)22-9-7-21(8-10-22)16-5-1-2-6-18-16/h1-6,11-12H,7-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFCGHMATYNIPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=NNC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(diethylamino)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B6510729.png)
![8-methoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B6510740.png)
![3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one](/img/structure/B6510743.png)
![1-methanesulfonyl-N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B6510751.png)
![7-methoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B6510757.png)
![3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one](/img/structure/B6510770.png)
![1-(4-fluorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B6510774.png)
![1-(2-methoxy-5-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B6510781.png)

![3-({1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}oxy)pyridazine](/img/structure/B6510801.png)

![ethyl 4-(2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate](/img/structure/B6510823.png)
![N-[4-(dimethylamino)phenyl]-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B6510827.png)
![N-(2,6-dimethylphenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B6510829.png)